3-[(4-Bromophenoxy)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-[(4-bromophenoxy)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromophenoxy)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate triazole and thiadiazole precursors under specific conditions. One common method includes the reaction of 4-bromophenol with formaldehyde to form 4-bromophenoxymethyl alcohol, which is then reacted with a triazole-thiadiazole intermediate under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-[(4-bromophenoxy)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions usually conducted in polar aprotic solvents.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced analogs with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
3-[(4-bromophenoxy)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(4-bromophenoxy)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-dichlorophenoxy)methyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine
- 6-(phenoxymethyl)-3-(pyridin-4-yl)-[1,2,4]triazolo[1,3,4]-substituted thiadiazole
- 6-[(4-Bromophenoxy)methyl]-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
3-[(4-bromophenoxy)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of bromophenoxy and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H11BrN4OS |
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Molecular Weight |
387.3 g/mol |
IUPAC Name |
3-[(4-bromophenoxy)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H11BrN4OS/c17-12-6-8-13(9-7-12)22-10-14-18-19-16-21(14)20-15(23-16)11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
TZADKXRSAWGEEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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